InChI=1S/C14H17NO2/c1-12-7-9-15 (10-8-12)14 (16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2
.
1-Benzyl-4-methylenepiperidine is a chemical compound that belongs to the class of piperidine derivatives, characterized by a benzyl group and a methylene bridge at the 4-position of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in relation to its interactions with neurotransmitter systems.
This compound can be synthesized from various precursors, including 1-benzylpiperidine and its derivatives. It is primarily found in research contexts and is not widely available commercially, although it can be sourced from chemical suppliers specializing in fine chemicals.
1-Benzyl-4-methylenepiperidine is classified as an organic compound, specifically a piperidine derivative. Piperidines are six-membered nitrogen-containing heterocycles that exhibit diverse biological activities, making them significant in drug development.
Several synthetic routes have been developed for the preparation of 1-benzyl-4-methylenepiperidine. A common method involves the reaction of 1-benzylpiperidine-4-one with appropriate reagents to introduce the methylene group.
The molecular structure of 1-benzyl-4-methylenepiperidine can be represented as follows:
The compound's structural data can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular identity and purity.
1-Benzyl-4-methylenepiperidine can participate in various chemical reactions, typical of piperidine derivatives:
Reactions often require specific conditions such as solvent choice, temperature control, and the presence of catalysts to optimize yield and selectivity. For instance, using anhydrous solvents and controlling reaction temperatures are crucial for successful synthesis .
The mechanism of action for 1-benzyl-4-methylenepiperidine is primarily linked to its interaction with neurotransmitter receptors. It may act as an inhibitor or modulator of certain receptors involved in neurotransmission.
Studies suggest that compounds similar to 1-benzyl-4-methylenepiperidine exhibit activity at acetylcholine receptors and potentially influence dopaminergic signaling pathways. Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications affect biological activity .
Relevant analytical techniques like High Performance Liquid Chromatography (HPLC) are employed to assess purity levels, often achieving purities above 98% .
1-Benzyl-4-methylenepiperidine is primarily used in medicinal chemistry research. Its applications include:
Research continues into its pharmacological properties and potential therapeutic applications, highlighting its significance in ongoing scientific studies .
The Wittig olefination represents the most widely applied method for synthesizing 1-benzyl-4-methylenepiperidine. This approach transforms the carbonyl group of 1-benzyl-4-piperidone into an exocyclic methylene moiety via phosphonium ylide chemistry. The synthesis begins with N-alkylation of 4-piperidone hydrochloride using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 1-benzyl-4-piperidone in 89% efficiency [10]. Subsequent Wittig reaction employs methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and strong bases like n-butyllithium or sodium amide). The ylide attacks the ketone carbonyl, forming an oxaphosphetane intermediate that decomposes to 1-benzyl-4-methylenepiperidine and triphenylphosphine oxide [3] [8].
Solvent selection critically influences reaction stereoselectivity and yield. Non-polar solvents like toluene favor high conversions (>85%), while ethereal solvents (THF) accelerate kinetics but may reduce yields due to ylide decomposition. Excess ylide (1.5–2.0 equiv.) ensures complete ketone consumption [1]. Acid addition salts (e.g., hydrochlorides) are readily crystallized for purification [1].
Table 1: Optimization of Wittig Olefination for 1-Benzyl-4-methylenepiperidine
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Toluene | n-BuLi | 110 | 6 | 85 |
THF | NaNH₂ | 65 | 2 | 78 |
DME | n-BuLi | 80 | 4 | 82 |
MTBE | KOH | 70 | 3 | 75 |
While less direct than Wittig chemistry, reductive amination offers access to N-benzylpiperidine scaffolds amenable to C4 functionalization. 4-Oxopentanedioic acid derivatives undergo cyclization with benzylamine, followed by decarboxylation to furnish 1-benzyl-4-piperidone [10]. Alternative routes involve Michael addition of benzylamine to acrylates, yielding N-benzyl-bis(β-ester)amines, which undergo Dieckmann condensation and hydrolysis to the ketone precursor [10]. Subsequent conversion to the methylene derivative requires additional steps (e.g., Tebbe olefination), rendering this route step-intensive compared to Wittig methodology.
Catalytic hydrogenation provides a streamlined pathway from pyridine derivatives. 1-Benzyl-4-cyanopyridinium salts undergo regioselective reduction under hydrogen pressure (50–100 psi) using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts. This yields 1-benzyl-4-(aminomethyl)piperidine, which is dehydrated via the Eschweiler-Clarke reaction or treated with POCl₃ to install the methylene group [2]. Nickel-catalyzed hydrogenation of 1-benzyl-4-methylene-1,4-dihydropyridine intermediates offers a more direct route, achieving >90% conversion under mild conditions (30°C, 40 psi H₂) [2].
Asymmetric reduction strategies enable enantioselective access to chiral piperidine intermediates. Catecholborane or pinacolborane reduces 1-benzyl-4-pyridylimines with high diastereoselectivity (up to 95:5 dr) when chiral auxiliaries (e.g., Evans’ oxazolidinones) are employed. The resulting α-aminoboranes are protodeboronated, affording 4-substituted piperidines that can be dehydrated to the target alkene [2] [6]. Silane-mediated reductions (e.g., PMHS with B(C₆F₅)₃ catalyst) selectively reduce N-benzylpyridinium salts at C4, generating enol ethers that undergo acid-catalyzed elimination to 1-benzyl-4-methylenepiperidine [6].
Table 2: Catalytic Hydrogenation vs. Borane Reduction for Precursor Synthesis
Method | Catalyst/Reagent | Conditions | Key Intermediate | Dehydration Agent |
---|---|---|---|---|
Transition Metal H₂ | Pd/C (10 mol%) | 60°C, 80 psi H₂, 12 h | 4-(Aminomethyl)piperidine | POCl₃, Δ |
Borane Reduction | Catecholborane | -20°C, 2 h, then HCl | Chiral β-borylamine | H₂SO₄, Δ |
Silane Reduction | PMHS/B(C₆F₅)₃ | RT, 6 h | Enol ether | p-TsOH, Toluene |
Multi-step sequences integrate cross-coupling with piperidine functionalization. 4-Chloropyridine undergoes Suzuki–Miyaura coupling with benzylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in aqueous DME, yielding 4-benzylpyridine. Subsequent N-alkylation with benzyl bromide forms 1,4-dibenzylpyridinium salts. Catalytic hydrogenation (Pd/C, H₂) reduces the pyridinium ring regioselectively at C4, and the resulting amine is dehydrated to 1-benzyl-4-methylenepiperidine [4] [8]. This cascade minimizes intermediate isolation, improving atom economy (>65% overall yield) [2].
Protecting group strategies enable selective C4 modification. Benzyl 4-oxopiperidine-1-carboxylate, synthesized via carbamate protection of 4-piperidone, undergoes Wittig olefination without N-deprotection issues. The exocyclic alkene product (tert-butyl 4-methylenepiperidine-1-carboxylate) is hydrogenated (H₂/Pd-C) to the saturated N-Boc piperidine. Acidic removal of the Boc group followed by N-benzylation installs the target compound [6] [7]. This approach leverages orthogonal protecting groups (Cbz/Boc) to prevent over-alkylation.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7